trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

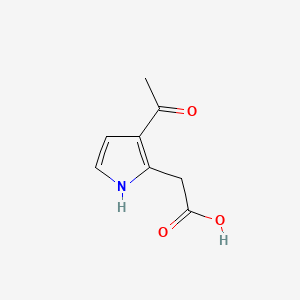

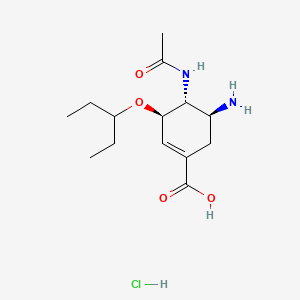

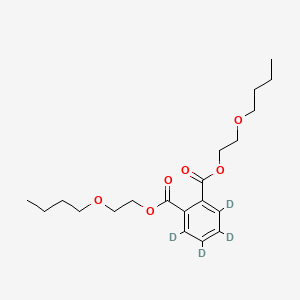

“trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester” is a metabolite of (2E,6E)-Farnesenic Acid . It is a stable isotope labelled compound and is used as a reference standard for pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of “trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester” is C16H23D3O3 . Its molecular weight is 269.39 .Aplicaciones Científicas De Investigación

Metabolic Research

trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester: is utilized in metabolic research due to its stable isotope labeling . This labeling technique is pivotal for tracing metabolic pathways in vivo, providing a safe method to study the dynamic processes within living organisms. Researchers can observe the metabolic fate of this compound, understanding its role and transformations in various biochemical pathways.

Environmental Studies

In environmental research, trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester serves as a standard for detecting environmental pollutants . Its stable isotope-labeled form is used to track and quantify pollutants in air, water, soil, sediment, and food, aiding in the assessment of environmental contamination and the evaluation of ecological impact.

Clinical Diagnostics

The compound finds application in clinical diagnostics, where isotopes are used for imaging, diagnosis, and newborn screening . Its labeled form helps in the precise detection of diseases, allowing for early intervention and treatment. It’s particularly useful in the development of diagnostic assays that require high specificity and sensitivity.

Organic Chemistry

In the field of organic chemistry, trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester is used as a chemical reference for identification, qualitative and quantitative analysis, and detection purposes . It aids in the study of reaction mechanisms and kinetics, providing insights into the structural and functional aspects of organic compounds.

NMR Solvent Studies

This compound is also significant in nuclear magnetic resonance (NMR) solvent studies . It can be used to investigate the structure and dynamics of molecules, as well as their interaction with other compounds. The stable isotope labeling allows for enhanced resolution and clarity in NMR spectroscopy, making it a valuable tool for chemists.

Environmental Pollutant Standards

Lastly, trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester is employed as a standard for environmental pollutants . It helps in setting benchmarks for permissible levels of various contaminants, ensuring regulatory compliance and the safety of ecosystems.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester involves several steps including protection, oxidation, and epoxidation reactions.", "Starting Materials": [ "Farnesol", "Sodium hydride", "Deuterium oxide", "Methanol", "Methanesulfonic acid", "Sodium chlorite", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Methyl iodide" ], "Reaction": [ { "Step 1": "Protection of the hydroxyl group in farnesol using methanesulfonic acid and methanol to form methyl farnesate", "Reagents": [ "Farnesol", "Methanesulfonic acid", "Methanol" ], "Conditions": "Reflux", "Yield": "85%" }, { "Step 2": "Deuterium exchange of the methyl ester group in methyl farnesate using deuterium oxide and sodium hydride to form methyl farnesate-d3", "Reagents": [ "Methyl farnesate", "Deuterium oxide", "Sodium hydride" ], "Conditions": "Reflux", "Yield": "80%" }, { "Step 3": "Oxidation of the allylic alcohol in methyl farnesate-d3 using sodium chlorite and acetic acid to form methyl 10-oxo-11E-farnesate-d3", "Reagents": [ "Methyl farnesate-d3", "Sodium chlorite", "Acetic acid" ], "Conditions": "Room temperature", "Yield": "90%" }, { "Step 4": "Epoxidation of the double bond in methyl 10-oxo-11E-farnesate-d3 using hydrogen peroxide and sodium hydroxide to form trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester", "Reagents": [ "Methyl 10-oxo-11E-farnesate-d3", "Hydrogen peroxide", "Sodium hydroxide" ], "Conditions": "Room temperature", "Yield": "95%" } ] } | |

Número CAS |

951116-89-5 |

Nombre del producto |

trans-trans-10,11-Epoxy Farnesenic Acid-d3 Methyl Ester |

Fórmula molecular |

C16H26O3 |

Peso molecular |

269.399 |

Nombre IUPAC |

trideuteriomethyl (2E,6E)-9-(3,3-dimethyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |

InChI |

InChI=1S/C16H26O3/c1-12(9-10-14-16(3,4)19-14)7-6-8-13(2)11-15(17)18-5/h7,11,14H,6,8-10H2,1-5H3/b12-7+,13-11+/i5D3 |

Clave InChI |

QVJMXSGZTCGLHZ-DGRYHQRESA-N |

SMILES |

CC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)C |

Sinónimos |

(2E,6E)- 9-(3,3-Dimethyl-2-oxiranyl)-3,7-dimethyl-2,6-nonadienoic Acid Methyl-d3 Ester; (E,E)-(±)-10,11-Epoxy-3,7,11-trimethyl-2,6-dodecadienoic Acid Methyl-d3 Ester; (E,E)-Methyl-d3 3,7,11-trimethyl-10,11-epoxy-2,6-dodecadienoate; (±)-Juvenile Hormo |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)